molecular formula C22H24N6O B12394675 c-Myc inhibitor 12

c-Myc inhibitor 12

Cat. No.: B12394675
M. Wt: 388.5 g/mol
InChI Key: IWDUZCCVKUDDEK-GJZGRUSLSA-N
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Description

c-Myc inhibitor 12 is a compound designed to inhibit the activity of the c-Myc protein, a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and apoptosis. The c-Myc protein is often dysregulated in various human cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of c-Myc inhibitor 12 involves several synthetic steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

c-Myc inhibitor 12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .

Scientific Research Applications

c-Myc inhibitor 12 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the chemical properties and reactivity of c-Myc inhibitors.

    Biology: Employed in cell culture studies to investigate the role of c-Myc in cell growth and differentiation.

    Medicine: Explored as a potential therapeutic agent for treating cancers with dysregulated c-Myc expression.

    Industry: Utilized in the development of new cancer therapies and diagnostic tools

Mechanism of Action

c-Myc inhibitor 12 exerts its effects by binding to the c-Myc protein and disrupting its interaction with the Max protein. This inhibition prevents the c-Myc/Max complex from binding to DNA and regulating gene expression. The disruption of this interaction leads to the downregulation of c-Myc target genes, resulting in reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of c-Myc Inhibitor 12

This compound is unique in its specific binding affinity and selectivity for the c-Myc protein. Unlike other inhibitors that may have off-target effects, this compound is designed to specifically disrupt the c-Myc/Max interaction, making it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

4-[[2-[6-[(2S,5S)-2,5-dimethylpyrrolidin-1-yl]pyridin-3-yl]imidazo[1,2-b]pyridazin-3-yl]methyl]-2-methyl-1,3-oxazole

InChI

InChI=1S/C22H24N6O/c1-14-6-7-15(2)27(14)20-9-8-17(12-23-20)22-19(11-18-13-29-16(3)25-18)28-21(26-22)5-4-10-24-28/h4-5,8-10,12-15H,6-7,11H2,1-3H3/t14-,15-/m0/s1

InChI Key

IWDUZCCVKUDDEK-GJZGRUSLSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](N1C2=NC=C(C=C2)C3=C(N4C(=N3)C=CC=N4)CC5=COC(=N5)C)C

Canonical SMILES

CC1CCC(N1C2=NC=C(C=C2)C3=C(N4C(=N3)C=CC=N4)CC5=COC(=N5)C)C

Origin of Product

United States

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